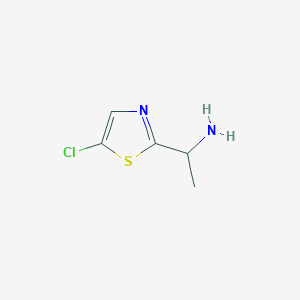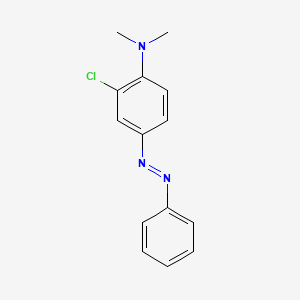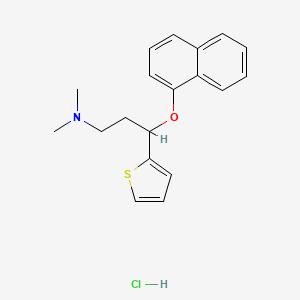
HCV-IN-7 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HCV-IN-7 (hydrochloride) is an orally active and potent pan-genotypic inhibitor of the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). It exhibits a superior pan-genotypic profile and favorable pharmacokinetic characteristics, making it a promising candidate for antiviral therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HCV-IN-7 (hydrochloride) involves multiple steps, including the formation of a tricyclic central core. The synthetic route typically includes the following steps:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of functional groups to enhance antiviral activity.
- Purification and conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of HCV-IN-7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Análisis De Reacciones Químicas
Types of Reactions
HCV-IN-7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like potassium permanganate.
- Reducing agents like sodium borohydride.
- Substitution reagents like alkyl halides.
Major Products
The major products formed from these reactions include derivatives of HCV-IN-7 (hydrochloride) with modified antiviral properties .
Aplicaciones Científicas De Investigación
HCV-IN-7 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of NS5A inhibitors.
Biology: Investigated for its effects on HCV replication and interaction with host cells.
Medicine: Explored as a potential therapeutic agent for treating HCV infections.
Industry: Utilized in the development of antiviral drugs and diagnostic assays .
Mecanismo De Acción
HCV-IN-7 (hydrochloride) exerts its effects by inhibiting the NS5A protein of HCV. This inhibition prevents the replication and assembly of the virus, thereby reducing viral load. The compound targets the N-terminus of the D1 domain of NS5A, disrupting its interaction with host cell proteins and membranes required for virion replication complex assembly .
Comparación Con Compuestos Similares
Similar Compounds
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for HCV treatment.
Velpatasvir: A pan-genotypic NS5A inhibitor with a broad spectrum of activity.
Uniqueness
HCV-IN-7 (hydrochloride) stands out due to its superior pan-genotypic profile and favorable pharmacokinetic characteristics. It shows potent antiviral activity across multiple HCV genotypes and has a good liver uptake, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C40H50Cl2N8O6S |
|---|---|
Peso molecular |
841.8 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[2-[5-[2-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29?,30?,32-,33-;;/m0../s1 |
Clave InChI |
HVGIKJUXPYMGSR-BQMYBVSNSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)





![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)


